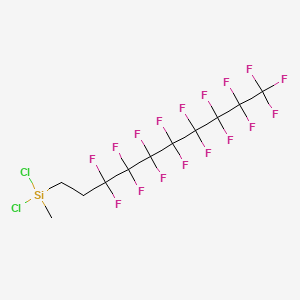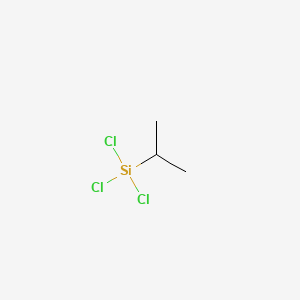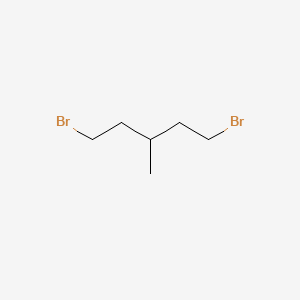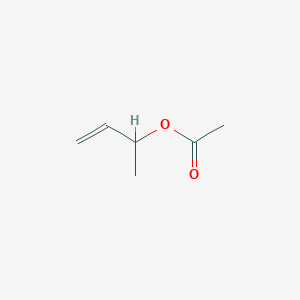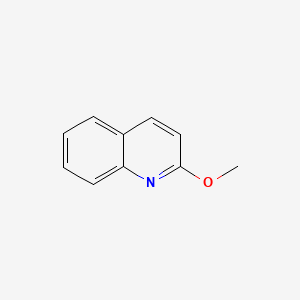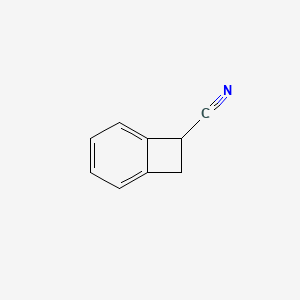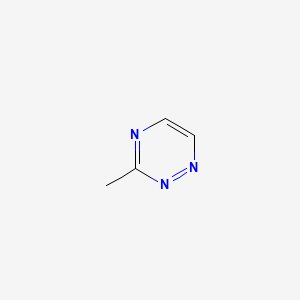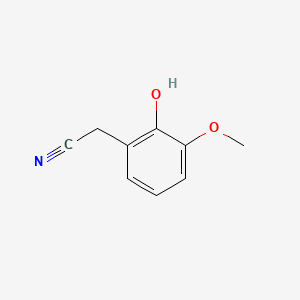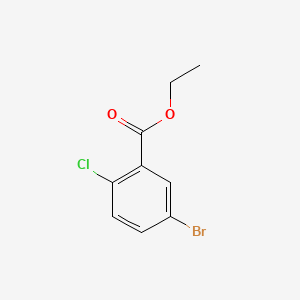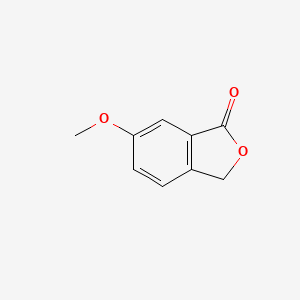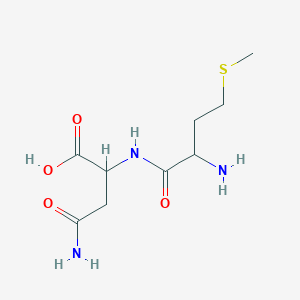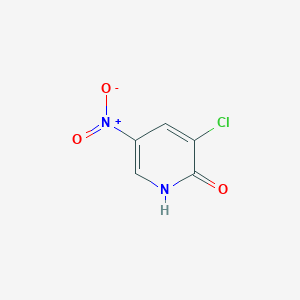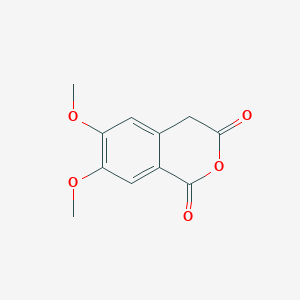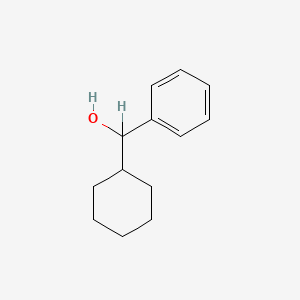
Cyclohexyl(phenyl)methanol
Übersicht
Beschreibung
Cyclohexyl(phenyl)methanol is an organic compound with the molecular formula C13H18O . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group . The compound is a colorless liquid, although commercial samples can appear yellow .
Synthesis Analysis
Cyclohexyl(phenyl)methanol can be produced by various processes. One of the methods includes the hydrogenation of phenol . Another method involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride .
Molecular Structure Analysis
The molecular structure of Cyclohexyl(phenyl)methanol consists of a cyclohexane ring attached to a phenyl group through a methanol group . The average mass of the molecule is 190.281 Da and the monoisotopic mass is 190.135757 Da .
Chemical Reactions Analysis
Cyclohexyl(phenyl)methanol can undergo various chemical reactions. For instance, cyclohexanol, a related compound, can be oxidized to form cyclohexanone using oxidizing agents such as potassium permanganate or chromic acid .
Physical And Chemical Properties Analysis
Cyclohexyl(phenyl)methanol has a molecular weight of 190.29 . It is a solid at room temperature . The InChI code for the compound is 1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production
Cyclohexyl(phenyl)methanol has been synthesized through biocatalysis. Lactobacillus paracasei BD101 effectively reduced cyclohexyl(phenyl)methanone to cyclohexyl(phenyl)methanol with high yield and enantiomeric purity, demonstrating its potential as a biocatalyst in asymmetric reduction of bulky substrates (Şahin, Serencam, & Dertli, 2019).
Synthesis Methods and Applications
A review of synthetic methods for cyclohexyl methanol, including cyclohexyl(phenyl)methanol, discussed various techniques such as sodium borohydride reduction and zinc borohydride reduction. These methods are used in producing drug intermediates and biodegradable detergents (Zhang, 2006).
Pharmaceutical Applications
Cyclohexyl(phenyl)methanol and its derivatives have been explored for pharmaceutical applications. For instance, α,α'-(EE)-bis(benzylidene)-cycloalkanones were synthesized and reduced to cycloalkanols, including cyclohexyl phenyl methanols. These compounds were evaluated for their antitubercular, antifungal, and antibacterial activities, revealing moderate antitubercular activity in some compounds (Singh et al., 2009).
Chemical Synthesis Applications
Various studies have explored cyclohexyl(phenyl)methanol in chemical synthesis. For example, methanol has been used as a hydrogen donor in reactions homogeneously catalysed by ruthenium and rhodium complexes for the reduction of ketones to alcohols, including cyclohexyl(phenyl)methanol (Smith & Maitlis, 1985).
Antitubercular Activity of Stereoisomers
The enantiospecific antitubercular activity of cyclohexyl(phenyl)methanol derivatives was assessed. Four stereoisomers of a novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, were isolated and evaluated. One isomer exhibited significant antitubercular activity, highlighting the importance of stereochemistry in pharmaceutical applications (Shekar, Sinha, Mukhopadhya, & Degani, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclohexyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYKZBKCLHBUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872858 | |
| Record name | Cyclohexyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(phenyl)methanol | |
CAS RN |
945-49-3 | |
| Record name | α-Cyclohexylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, cyclohexylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 945-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



